Home > Products > Screening Compounds P119402 > Zoptarelin doxorubicin
Zoptarelin doxorubicin - 139570-93-7

Zoptarelin doxorubicin

Catalog Number: EVT-394216
CAS Number: 139570-93-7
Molecular Formula: C91H117N19O26
Molecular Weight: 1893.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zoptarelin doxorubicin has been used in trials studying the treatment of Breast Cancer, Ovarian Cancer, Prostate Cancer, Endometrial Cancer, and Urothelial Carcinoma, among others.
Zoptarelin Doxorubicin is a peptide agonist of the gonadotropin releasing hormone-1 receptor (GnRH-1R) that is conjugated to the anthracycline antibiotic doxorubicin with potential antineoplastic activity. Zoptarelin doxorubicin binds to GnRH-1Rs, which may be highly expressed on endometrial and ovarian tumor cell membrane surfaces, and is internalized. Once inside the cell, the doxorubicin moiety of this agent intercalates into DNA and inhibits the topoisomerase II activity, which may result in the inhibition of tumor cell DNA replication and tumor cell proliferation.
Overview

Zoptarelin doxorubicin, also known as AEZS-108, is a targeted chemotherapeutic agent that combines the potent cytotoxic effects of doxorubicin with the specificity of a luteinizing hormone-releasing hormone (LHRH) agonist. This compound is designed to selectively target LHRH receptors, which are often overexpressed in certain cancers, particularly ovarian cancer. The rationale behind this design is to enhance the therapeutic efficacy of doxorubicin while minimizing systemic toxicity.

Source and Classification

Zoptarelin doxorubicin is classified as an anthracycline antibiotic conjugate. It is derived from the natural product doxorubicin, which is widely used in cancer therapy due to its ability to intercalate DNA and inhibit topoisomerase II. The addition of the LHRH agonist moiety allows for targeted delivery to LHRH receptor-positive tumors, potentially improving treatment outcomes in patients with specific cancer types, such as ovarian cancer and prostate cancer .

Synthesis Analysis

The synthesis of zoptarelin doxorubicin involves several key steps that integrate peptide chemistry with traditional organic synthesis techniques. The process typically includes:

  1. Boc-Protection: The initial step involves the protection of amino groups using Boc anhydride to prevent unwanted reactions during subsequent steps.
  2. Peptide Synthesis: Solid-phase peptide synthesis (SPPS) techniques are employed to construct the LHRH agonist portion of the molecule. This involves sequential coupling of protected amino acids followed by deprotection to yield the free amine.
  3. Conjugation: The final step is the conjugation of the synthesized peptide to doxorubicin via a stable linker, often involving oxime or amide bond formation. This step is crucial for maintaining the integrity and bioactivity of both components during circulation in the body .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing zoptarelin doxorubicin primarily include:

  1. Peptide Coupling Reactions: These reactions are facilitated by activating agents like carbodiimides to form peptide bonds between amino acids.
  2. Linker Formation: The conjugation of doxorubicin involves forming stable oxime bonds or amide linkages, which are critical for maintaining the drug's efficacy and stability.
  3. Purification Steps: After synthesis, the compound undergoes purification via high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted starting materials and by-products .
Mechanism of Action

Zoptarelin doxorubicin exerts its anticancer effects through a dual mechanism:

  1. Targeted Delivery: The LHRH agonist component binds specifically to LHRH receptors on tumor cells, facilitating selective uptake of the conjugate into these cells.
  2. Cytotoxic Action: Once internalized, doxorubicin disrupts DNA replication and transcription by intercalating into DNA strands and inhibiting topoisomerase II, leading to apoptosis in rapidly dividing cancer cells.

This mechanism highlights the potential for reduced side effects compared to conventional chemotherapy, as normal tissues with low LHRH receptor expression are less likely to be affected .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zoptarelin doxorubicin typically appears as a yellowish powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water, which influences formulation strategies for administration.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values can inform about ionization states at physiological pH, impacting solubility and permeability.

These properties are essential for determining suitable formulations for clinical use and understanding its behavior in biological systems .

Applications

Zoptarelin doxorubicin has significant applications in oncology:

  • Cancer Treatment: Primarily investigated for treating platinum-resistant ovarian cancer expressing LHRH receptors, it has shown promise in clinical trials for improving patient outcomes compared to traditional therapies.
  • Research Tool: Its unique mechanism makes it a valuable tool for studying receptor-targeted drug delivery systems and developing new therapeutic strategies against various cancers.

The ongoing research into its efficacy and safety continues to expand its potential applications within cancer therapy .

Molecular Structure and Design of Zoptarelin Doxorubicin

Chemical Conjugation of LHRH Agonist to Doxorubicin

Zoptarelin doxorubicin (AEZS-108, AN-152) is a rationally designed hybrid molecule integrating a synthetic luteinizing hormone-releasing hormone (LHRH) agonist with the anthracycline chemotherapeutic agent doxorubicin. The molecular architecture features D-Lys⁶-LHRH (zoptarelin) as the targeting moiety, covalently bound to doxorubicin through a glutaryl diacid spacer (HOOC-(CH₂)₃-COOH). This linkage forms a stable amide bond with the ε-amino group of the D-Lys⁶ residue in the peptide, while the opposite terminus conjugates to the C-14 hydroxyl group of doxorubicin via an ester bond, resulting in the final conjugate with the molecular formula C₉₁H₁₁₇N₁₉O₂₆ and a molecular weight of 1893.044 g/mol [1] [4] [6].

The ester bond between the glutaryl spacer and doxorubicin serves as a specific cleavage site for intracellular carboxylesterases, facilitating controlled drug release after internalization into target cells [1] [7]. This design leverages the overexpression of LHRH receptors (LHRH-R) on various cancer cells (e.g., ~80% of endometrial, ovarian, and prostate cancers) while minimizing exposure to non-target tissues [1] [8]. The conjugation preserves the receptor-binding affinity of the LHRH agonist component and the DNA-intercalating capacity of doxorubicin, enabling dual functionality: targeted delivery via receptor-mediated endocytosis and cytotoxic payload release [1] [6].

  • Table 1: Key Structural Features of Zoptarelin Doxorubicin
    ComponentChemical FeatureFunction
    LHRH AgonistD-Lys⁶-LHRH (zoptarelin)Targets LHRH receptors overexpressed on cancer cells
    SpacerGlutaryl group (HOOC-(CH₂)₃-COOH)Links peptide to doxorubicin; provides steric flexibility
    Peptide-Doxorubicin BondEster bond at C-14 OH of doxorubicinCleavable by intracellular carboxylesterases for drug release
    Molecular FormulaC₉₁H₁₁₇N₁₉O₂₆Total molecular weight: 1893.044 g/mol
    Mechanistic OutcomeReceptor-mediated internalizationConcentrates doxorubicin in LHRH-R⁺ cells; reduces off-target cytotoxicity

Structural Optimization for Receptor Targeting

Structural refinement of zoptarelin doxorubicin focused on enhancing binding affinity to LHRH receptors and optimizing intracellular drug release kinetics. The substitution of glycine at position 6 of native LHRH with D-lysine (D-Lys⁶) was critical for two reasons:

  • Receptor Affinity: D-amino acids stabilize a bioactive conformation resistant to proteolysis, increasing binding affinity to LHRH-R compared to native LHRH [1] [8].
  • Conjugation Site: The ε-amino group of D-Lys⁶ provides a specific attachment point for the glutaryl-doxorubicin complex without perturbing residues essential for receptor interaction (e.g., N-terminal pyroGlu¹, Trp³, Arg⁸) [1] [6].

The glutaric acid spacer was optimized to balance stability in circulation and efficient intracellular cleavage. Its 5-atom chain provides sufficient distance between the peptide and doxorubicin, preventing steric hindrance during receptor binding. Upon internalization, lysosomal enzymes (e.g., cathepsin B) hydrolyze the ester bond, releasing active metabolites including doxorubicin-glutarate and free doxorubicin [7] [8]. This spacer design also mitigates recognition by multidrug resistance (MDR) transporters, retaining efficacy in doxorubicin-resistant cell lines [8].

  • Table 2: Impact of Structural Modifications on Receptor Targeting
    ModificationRationaleFunctional Outcome
    D-Lys⁶ substitutionStabilizes β-turn conformation; protease resistanceEnhances LHRH-R binding affinity (IC₅₀ < 10 nM) [1]
    Glutaryl spacerBalances hydrophilicity/length; esterase sensitivityEnables tumor-specific drug release; reduces off-target cardiotoxicity [7]
    Free N-terminusPreserves pyroGlu¹ interaction with LHRH-RMaintains receptor activation and internalization kinetics [1]
    C-terminal Pro⁹-Gly¹⁰-NH₂Mimics native LHRH C-terminusFacilitates receptor dimerization and signaling [8]

Stability and Bioconjugation Methodologies

The ester linkage in zoptarelin doxorubicin presents distinct stability advantages and challenges compared to other bioconjugation strategies. In vitro studies show the ester bond exhibits moderate plasma stability (t₁/₂ ~6–8 hours in human serum), reducing premature doxorubicin release during circulation [7]. However, it is highly susceptible to hydrolysis in lysosomal compartments (pH 4.5–5.0) and enzymatic cleavage by carboxylesterases, ensuring payload release specifically within cancer cells [1] [7]. This contrasts with oxime-linked conjugates (e.g., daunorubicin-GnRH-III), which demonstrate superior plasma stability (t₁/₂ >24 hours) but require acidic pH or cathepsin B for drug release, potentially slowing cytotoxicity [3] [7].

Bioconjugation methodologies for zoptarelin doxorubicin employ solid-phase peptide synthesis (SPPS) for the D-Lys⁶-LHRH moiety, followed by solution-phase coupling to doxorubicin-glutarate activated esters. This approach achieves high conjugation yields (>85%) and minimizes side products [6] [7]. Degradation studies using rat liver lysosomal homogenates confirm efficient generation of active metabolites:

  • Doxorubicin-glutarate (major metabolite, retains cytotoxicity)
  • Free doxorubicin (minor metabolite) [3] [7]
  • Table 3: Stability and Bioconjugation Method Comparisons
    ParameterEster-Linked (Zoptarelin Doxorubicin)Oxime-Linked ConjugatesAmide-Linked Conjugates
    Plasma Half-life6–8 hours>24 hours>48 hours
    Cleavage MechanismCarboxylesterases/acidic pHCathepsin B/acidic pHProteolytic degradation
    Drug Release RateFast (t₁/₂ ~2 h in lysosomes)Moderate (t₁/₂ ~6 h in lysosomes)Slow (t₁/₂ >12 h)
    Synthetic Yield>85%>95%70–80%
    Major MetaboliteDoxorubicin-glutarateAminooxyacetyl-doxorubicinNone (conjugate remains intact)

The structural integrity of the conjugate under physiological conditions is validated by its receptor-specific internalization, demonstrated via competitive binding assays. Incubation with excess LHRH superagonist (e.g., triptorelin) reduces cellular uptake of zoptarelin doxorubicin by >90% in LHRH-R⁺ cells, confirming target-dependent trafficking [1] [8].

Properties

CAS Number

139570-93-7

Product Name

Zoptarelin doxorubicin

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate

Molecular Formula

C91H117N19O26

Molecular Weight

1893.0 g/mol

InChI

InChI=1S/C91H117N19O26/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-/m0/s1

InChI Key

OOUACICUAVTCEC-LZHWUUGESA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O

Synonyms

AEZS-108
AN-152
LHRH, lysine(6)-doxorubicin
luteinizing hormone-releasing factor (pig), 6-(N6-(5-(2-(4- ((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)- 1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11- dioxo-2-naphthacenyl)-2-oxoethoxy)-1,5-dioxopentyl)-D- lysine)-, (2S-cis)-
Lys(6)-LHRH-doxorubicin
ZEN-008
zoptarelin doxorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.